molecular formula C44H67N11O12S B1678131 beta-Deaminocystathionine-oxytocin CAS No. 30927-32-3

beta-Deaminocystathionine-oxytocin

Cat. No.: B1678131
CAS No.: 30927-32-3
M. Wt: 974.1 g/mol
InChI Key: MRNKEVGKBFIFET-AHCPCVRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Deaminocystathionine-oxytocin is a synthetic analogue of the neuroendocrine nonapeptide hormone oxytocin. Oxytocin is produced in the hypothalamic paraventricular and supraoptic nuclei and is released from the posterior pituitary . It acts primarily through the oxytocin receptor (OTR), a class I G-protein coupled receptor (GPCR) . OTR activation typically triggers the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, leading to a rise in intracellular calcium concentration, which is the principal mechanism for inducing uterine smooth muscle contractions . The "beta-Deaminocystathionine" modification in this analogue indicates a structural alteration to the native oxytocin sequence, potentially involving the cystathionine beta-synthase (CBS) pathway. CBS is a key enzyme in the transsulfuration pathway that catalyzes the condensation of serine and homocysteine to form cystathionine . Research into hydrogen sulfide (H2S), which can be produced by enzymes like CBS, and the oxytocin system has revealed that these systems interact and play parallel, cardio-protective roles in response to stress and trauma . They share downstream signaling mechanisms that converge on nitric oxide synthase (NOS) pathways, contributing to anti-inflammatory and antioxidant effects, as well as the regulation of vascular tone . This unique structural modification likely positions this compound as a valuable research tool for investigating the interplay between the oxytocin system and the H2S signaling pathway. Potential research applications include studying its effects on cardiovascular function, inflammatory responses, social behavior, and metabolic processes. Researchers can use this analogue to probe receptor selectivity and signaling, as oxytocin is known to also bind to vasopressin receptors (AVPRs) due to high sequence homology . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

30927-32-3

Molecular Formula

C44H67N11O12S

Molecular Weight

974.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4S,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(12-13-33(45)57)39(62)52-31(21-34(46)58)40(63)51-28(14-17-68-18-15-36(60)49-30(41(64)54-37)20-25-8-10-26(56)11-9-25)44(67)55-16-6-7-32(55)42(65)53-29(19-23(2)3)38(61)48-22-35(47)59/h8-11,23-24,27-32,37,56H,5-7,12-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,63)(H,52,62)(H,53,65)(H,54,64)/t24-,27-,28-,29-,30-,31-,32-,37?/m0/s1

InChI Key

MRNKEVGKBFIFET-AHCPCVRLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YIQNXPLG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta-deaminocystathionine-oxytocin
deamino-6-carbaoxytocin
oxytocin, deamino-6-carba-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Deaminocystathionine-oxytocin
Reactant of Route 2
beta-Deaminocystathionine-oxytocin

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